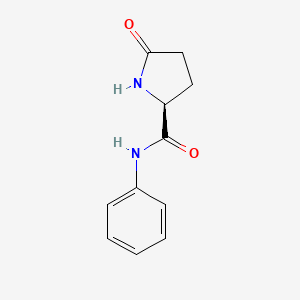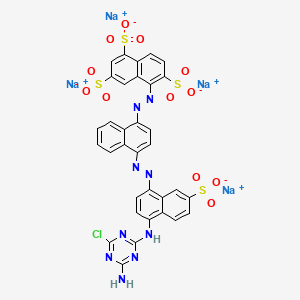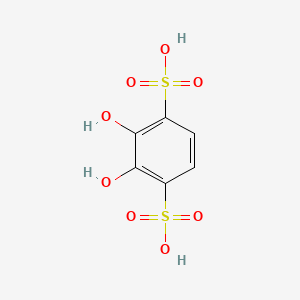
Manganese hydroxyethylidenediphosphonate tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese hydroxyethylidenediphosphonate tetrahydrate is a coordination compound that features manganese ions coordinated to hydroxyethylidenediphosphonate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese hydroxyethylidenediphosphonate tetrahydrate can be synthesized through the reaction of manganese(II) salts with hydroxyethylidenediphosphonic acid in an aqueous solution. The reaction typically involves heating the mixture to temperatures between 70-80°C to facilitate the formation of the desired compound . The reaction can be represented as follows:
Mn2++H4L→Mn(H3L)2⋅4H2O
where ( \text{H}_4\text{L} ) represents hydroxyethylidenediphosphonic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and crystallization to obtain the compound in its tetrahydrate form.
Chemical Reactions Analysis
Types of Reactions
Manganese hydroxyethylidenediphosphonate tetrahydrate undergoes various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands coordinated to the manganese center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield manganese(III) or manganese(IV) complexes, while substitution reactions may result in the formation of new coordination compounds with different ligands .
Scientific Research Applications
Manganese hydroxyethylidenediphosphonate tetrahydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other manganese complexes and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of diseases related to manganese deficiency or toxicity.
Industry: Utilized in the production of materials with specific magnetic or catalytic properties.
Mechanism of Action
The mechanism of action of manganese hydroxyethylidenediphosphonate tetrahydrate involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through coordination with the manganese center, leading to changes in their function. The pathways involved may include redox reactions and ligand exchange processes .
Comparison with Similar Compounds
Similar Compounds
- Manganese(II) chloride tetrahydrate
- Manganese(II) sulfate monohydrate
- Manganese(II) oxide
- Manganese chelate of amino acids
Uniqueness
Manganese hydroxyethylidenediphosphonate tetrahydrate is unique due to its specific coordination environment and the presence of hydroxyethylidenediphosphonate ligands. This gives it distinct chemical properties and reactivity compared to other manganese compounds. Its ability to form stable complexes and undergo various chemical reactions makes it valuable for research and industrial applications .
Properties
CAS No. |
71799-97-8 |
|---|---|
Molecular Formula |
C2H12Mn2O11P2 |
Molecular Weight |
383.93 g/mol |
IUPAC Name |
manganese(2+);2-phosphonatoethyl phosphate;tetrahydrate |
InChI |
InChI=1S/C2H8O7P2.2Mn.4H2O/c3-10(4,5)2-1-9-11(6,7)8;;;;;;/h1-2H2,(H2,3,4,5)(H2,6,7,8);;;4*1H2/q;2*+2;;;;/p-4 |
InChI Key |
LMFFRSHJWSRWIP-UHFFFAOYSA-J |
Canonical SMILES |
C(CP(=O)([O-])[O-])OP(=O)([O-])[O-].O.O.O.O.[Mn+2].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
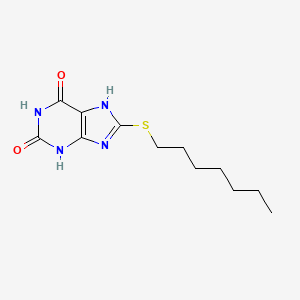
![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
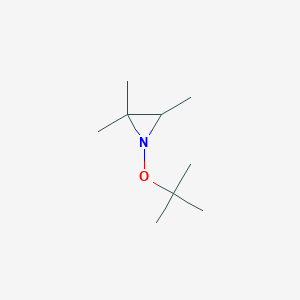
![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)

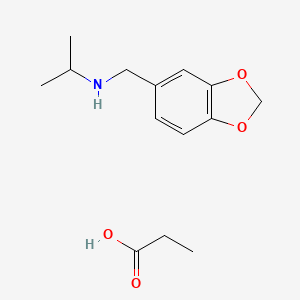
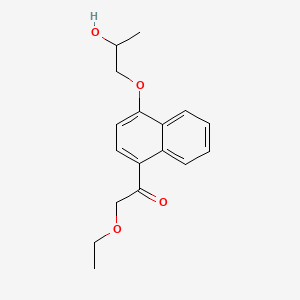
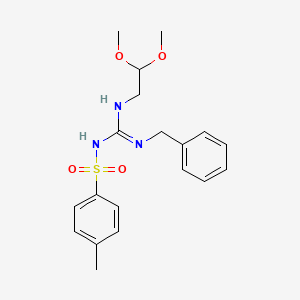
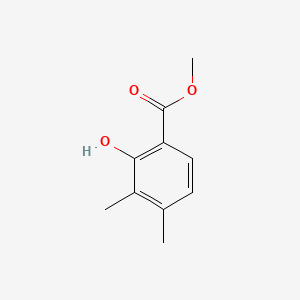
![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)
